molecular formula C7H2BrF2NO3 B15299839 2-Bromo-5,6-difluoro-3-nitrobenzaldehyde CAS No. 2866353-78-6

2-Bromo-5,6-difluoro-3-nitrobenzaldehyde

Cat. No.: B15299839
CAS No.: 2866353-78-6
M. Wt: 266.00 g/mol
InChI Key: NLTGFGAXVUFXKZ-UHFFFAOYSA-N
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Description

2-Bromo-5,6-difluoro-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H2BrF2NO3 It is a derivative of benzaldehyde, featuring bromine, fluorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6-difluoro-3-nitrobenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 5,6-difluoro-3-nitrobenzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6-difluoro-3-nitrobenzaldehyde can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzaldehydes.

    Reduction: Formation of 2-Bromo-5,6-difluoro-3-aminobenzaldehyde.

    Oxidation: Formation of 2-Bromo-5,6-difluoro-3-nitrobenzoic acid.

Scientific Research Applications

2-Bromo-5,6-difluoro-3-nitrobenzaldehyde is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and inhibition due to its reactive functional groups.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5,6-difluoro-3-nitrobenzaldehyde involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can engage in halogen bonding and other non-covalent interactions. These interactions can affect the activity of enzymes or other biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5,6-difluoro-3-nitrobenzoic acid
  • 2-Bromo-5,6-difluoro-3-aminobenzaldehyde
  • 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole

Uniqueness

2-Bromo-5,6-difluoro-3-nitrobenzaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both bromine and fluorine atoms enhances its electrophilic properties, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

2866353-78-6

Molecular Formula

C7H2BrF2NO3

Molecular Weight

266.00 g/mol

IUPAC Name

2-bromo-5,6-difluoro-3-nitrobenzaldehyde

InChI

InChI=1S/C7H2BrF2NO3/c8-6-3(2-12)7(10)4(9)1-5(6)11(13)14/h1-2H

InChI Key

NLTGFGAXVUFXKZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)C=O)Br)[N+](=O)[O-]

Origin of Product

United States

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